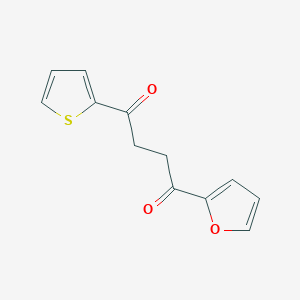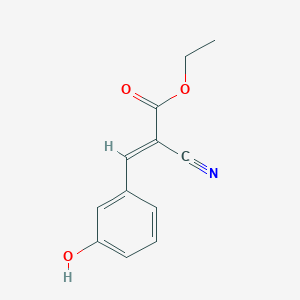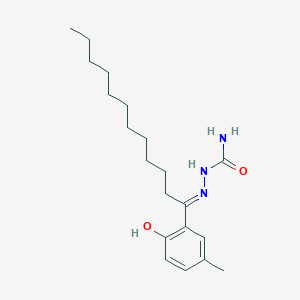
N'-(2-phenoxyacetyl)pyridine-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-phenoxyacetyl)pyridine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a phenoxyacetyl group attached to a pyridine-3-carbohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-phenoxyacetyl)pyridine-3-carbohydrazide typically involves the reaction of pyridine-3-carbohydrazide with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1: Dissolve pyridine-3-carbohydrazide in an appropriate solvent, such as dichloromethane or ethanol.
Step 2: Add phenoxyacetyl chloride dropwise to the solution while maintaining the temperature at around 0-5°C.
Step 3: Add triethylamine to the reaction mixture to neutralize the hydrochloric acid.
Step 4: Stir the reaction mixture at room temperature for several hours.
Step 5: Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-(2-phenoxyacetyl)pyridine-3-carbohydrazide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs.
化学反应分析
Types of Reactions
N’-(2-phenoxyacetyl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The phenoxyacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazines or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
N’-(2-phenoxyacetyl)pyridine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Materials Science: It is used in the development of novel materials with specific electronic, optical, or catalytic properties.
作用机制
The mechanism of action of N’-(2-phenoxyacetyl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to cell death.
相似化合物的比较
Similar Compounds
- N’-(2-furylmethylidene)pyridine-3-carbohydrazide
- N’-(1-(2-thienyl)ethylidene)pyridine-3-carbohydrazide
- Phenoxyacetamide derivatives
Uniqueness
N’-(2-phenoxyacetyl)pyridine-3-carbohydrazide is unique due to its specific structural features, such as the phenoxyacetyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.
属性
分子式 |
C14H13N3O3 |
|---|---|
分子量 |
271.27 g/mol |
IUPAC 名称 |
N'-(2-phenoxyacetyl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C14H13N3O3/c18-13(10-20-12-6-2-1-3-7-12)16-17-14(19)11-5-4-8-15-9-11/h1-9H,10H2,(H,16,18)(H,17,19) |
InChI 键 |
MXFPASGNADDRRG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-{(2E)-2-[1-(4-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11998142.png)
![2-[4-((E)-{4-[(difluoromethyl)sulfonyl]phenyl}diazenyl)(ethyl)anilino]ethyl acetate](/img/structure/B11998149.png)
![2-(4-Bromophenyl)-9-chloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998152.png)


![4-[(4-Aminophenyl)sulfonyl]-n-propylaniline](/img/structure/B11998163.png)


![N''-[(E)-(2-hydroxyphenyl)methylidene]-N'''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide](/img/structure/B11998179.png)



